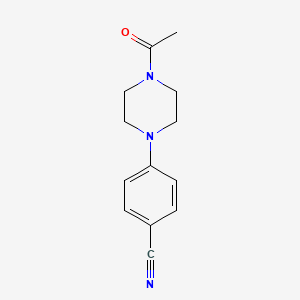

4-(4-Acetyl-1-piperazinyl)benzonitrile

Descripción

4-(4-Acetyl-1-piperazinyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine ring modified by an acetyl group at the 4-position. This structure combines aromatic nitrile functionality with a polar, nitrogen-rich piperazine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The acetyl group enhances metabolic stability and modulates solubility, while the benzonitrile group contributes to π-π stacking interactions, which are critical in ligand-receptor binding and optoelectronic applications .

Propiedades

IUPAC Name |

4-(4-acetylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGZFLCUECIBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetyl-1-piperazinyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-acetylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Acetyl-1-piperazinyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-(4-Carboxyl-1-piperazinyl)benzonitrile.

Reduction: 4-(4-Acetyl-1-piperazinyl)benzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(4-Acetyl-1-piperazinyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-(4-Acetyl-1-piperazinyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparación Con Compuestos Similares

Triazole-Substituted Benzonitriles

Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D). These derivatives outperform the reference drug etoposide in specific cases, highlighting the role of triazole substituents in enhancing anticancer activity through hydrogen bonding and steric interactions .

Imidazole- and Pyrazole-Modified Benzonitriles

Compounds like 4-(4-bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (20b–21b) and 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (19g) are synthesized via Suzuki-Miyaura coupling or azide-alkyne cycloaddition. These derivatives are optimized for NSD2-PWWP1 inhibition or as intermediates for supramolecular assemblies, differing from 4-(4-Acetyl-1-piperazinyl)benzonitrile in their substitution patterns and target applications .

Piperazine Derivatives

2-[(4-Acetylpiperazin-1-yl)sulfonyl]benzonitrile (T4D) shares the acetylpiperazine moiety but incorporates a sulfonyl bridge, altering its electronic profile and binding interactions. This compound has been structurally characterized in protein-ligand complexes, emphasizing its utility in rational drug design .

Physicochemical and Functional Properties

Solubility and Stability

The acetyl group in this compound improves solubility in polar solvents compared to unmodified piperazine analogues (e.g., 4-(4-Methylpiperazinomethyl)benzonitrile). However, methylpiperazine derivatives like 3-(4-Methylpiperazin-1-yl)benzonitrile show higher lipophilicity, which may enhance blood-brain barrier penetration .

Data Table: Key Structural Analogues and Properties

Actividad Biológica

4-(4-Acetyl-1-piperazinyl)benzonitrile, also known by its CAS number 186650-90-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety attached to a benzonitrile core with an acetyl group, which influences its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds within this class often exhibit activity through:

- Receptor Binding : The piperazine ring can facilitate binding to neurotransmitter receptors, potentially affecting central nervous system (CNS) functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.

Antiviral Activity

Research has highlighted the compound's potential in antiviral applications, particularly against HIV. It has been noted that derivatives of similar piperazine-containing compounds show promising results in inhibiting HIV replication, suggesting that this compound may share similar properties.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. The mechanism appears to involve apoptosis induction in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various piperazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Antiviral Activity Against HIV

In vitro studies involving HIV-infected MT-4 cells revealed that the compound exhibited antiviral activity with an IC50 value of approximately 0.5 µM. This suggests a strong potential for further development as an antiviral therapeutic.

Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay performed on various cancer cell lines showed that the compound induced cell death at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate absorption and distribution characteristics typical of small organic molecules. Toxicological assessments indicate low acute toxicity in animal models, but chronic exposure studies are necessary for comprehensive safety evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.